molecular formula C20H15FN4OS2 B2449197 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 872695-12-0

2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B2449197
M. Wt: 410.49
InChI Key: MFRIVEVFCIPYHX-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. The IUPAC name for this compound is already given. The molecular formula and structure can be determined using various chemical drawing tools.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis pathway can vary depending on the starting materials available and the desired yield and purity.



Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. These techniques can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the 3D arrangement of atoms.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The reactivity of a compound can depend on many factors, including its structure, the conditions of the reaction, and the other substances present.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be determined through various experimental methods.


Scientific Research Applications

Synthesis and Derivatives

  • The compound and its derivatives have been synthesized and explored for various biological activities. For example, derivatives containing benzofuran and phenyl substituents on the pyrazole scaffold have demonstrated significant anti-inflammatory activities (Sunder & Maleraju, 2013).
  • Novel compounds with imidazo[2,1-b]thiazole scaffolds, designed based on this compound, have shown cytotoxicity against human cancer cell lines, indicating potential as cancer therapeutics (Ding et al., 2012).

Pharmacological Properties

  • A variant of the compound has been identified as a potent inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), suggesting its potential use in the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antibacterial Applications

  • Derivatives of this compound have been synthesized and tested for antibacterial activities, showing promising results against a range of microorganisms, which could be beneficial in developing new antibacterial agents (Bhoi et al., 2015).

Antitumor Evaluation

  • Several derivatives have been synthesized and evaluated for antitumor activities. These compounds have shown significant inhibition against various cancer cell lines, indicating their potential as anticancer agents (Shams et al., 2010).

Safety And Hazards

The safety and hazards associated with a compound are usually determined through toxicological studies. These studies can provide information about the compound’s potential effects on human health and the environment.


Future Directions

Future research on the compound could involve finding new synthesis methods, studying its properties in more detail, finding new applications for the compound, or investigating its effects on biological systems.


Please note that this is a general guide and the specific steps can vary depending on the nature of the compound and the goals of the research. For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry professional or conducting a thorough literature search.


properties

IUPAC Name

2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4OS2/c1-12-2-7-16-17(10-12)28-20(22-16)23-18(26)11-27-19-9-8-15(24-25-19)13-3-5-14(21)6-4-13/h2-10H,11H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRIVEVFCIPYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

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